molecular formula C17H22N2O2 B2715313 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide CAS No. 1396785-06-0

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide

Cat. No.: B2715313
CAS No.: 1396785-06-0
M. Wt: 286.375
InChI Key: HLYDWJJBSISULA-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds in the presence of a metal catalyst.

    Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a phenylbutanamide derivative. This can be accomplished through amide bond formation reactions using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide can be compared with similar compounds such as:

    N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide: This compound shares the cyclopropyl and pyrrolidinone moieties but differs in the amide group, leading to distinct chemical properties and applications.

    N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-ethylthiophene-2-sulfonamide: This compound contains a thiophene ring, which imparts different electronic and steric effects compared to the phenylbutanamide moiety.

    N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-oxopyrimidin-1-yl)acetamide: The presence of a pyrimidinone ring in this compound results in unique interactions with biological targets.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(8-4-7-13-5-2-1-3-6-13)18-14-11-17(21)19(12-14)15-9-10-15/h1-3,5-6,14-15H,4,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYDWJJBSISULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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